2-(3-methoxyphenoxy)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenoxy)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and an amine group attached to a methylpropan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 2-bromo-2-methylpropane.
Ether Formation: 3-Methoxyphenol reacts with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form 2-(3-methoxyphenoxy)-2-methylpropane.
Amination: The resulting ether undergoes a nucleophilic substitution reaction with ammonia or an amine source to introduce the amine group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification processes such as distillation or crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(3-Methoxyphenoxy)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor to pharmaceuticals, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-methoxyphenoxy)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)-2-methylpropan-1-amine: Similar structure but with the methoxy group in the para position.
2-(3-Ethoxyphenoxy)-2-methylpropan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3-Methoxyphenoxy)-2-methylpropan-1-amine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
1082423-84-4 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-11(2,8-12)14-10-6-4-5-9(7-10)13-3/h4-7H,8,12H2,1-3H3 |
InChI Key |
IEVFVNXKHYRAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)OC1=CC=CC(=C1)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.